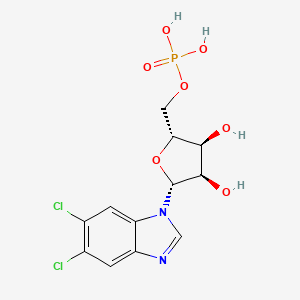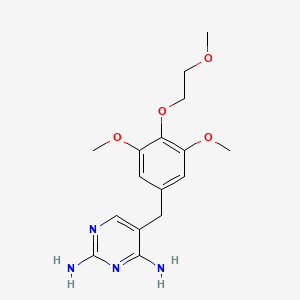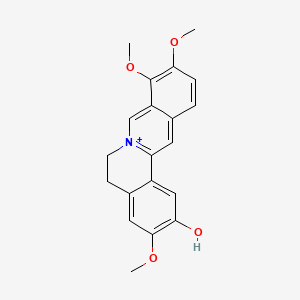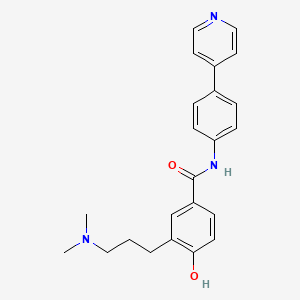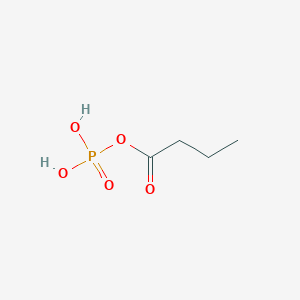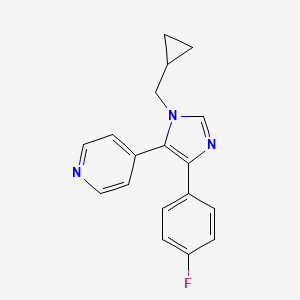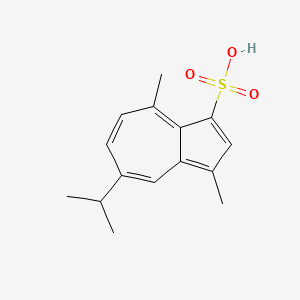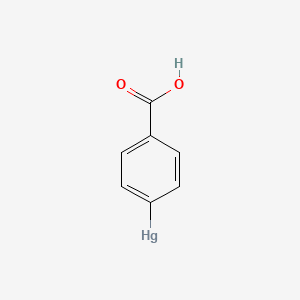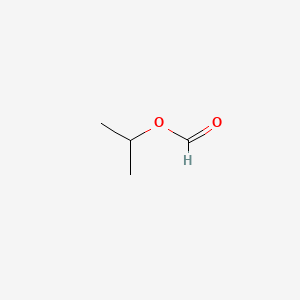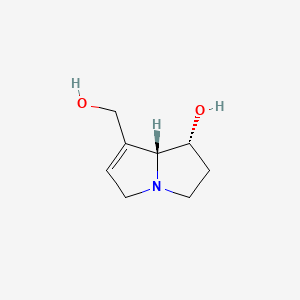
Retronecine
Descripción general
Descripción
Retronecine is a pyrrolizidine alkaloid found in a variety of plants in the genera Senecio and Crotalaria, and the family Boraginaceae . It is the most common central core for other pyrrolizidine alkaloids . It is a crystalline amino dihydroxy bicyclic alcohol .
Synthesis Analysis
An experiment with putrescine, doubly labelled intramolecularly, with 15N and 13C at the adjacent C-atom, demonstrates that a C4–N–C4 compound with C2v symmetry serves as a precursor of this compound . The C4–N–C4 compound is, in turn, generated from two ornithine-derived precursor units .
Molecular Structure Analysis
This compound has a molecular formula of C8H13NO2 . Its structure includes two fused five-membered rings including a nitrogen atom .
Chemical Reactions Analysis
This compound can be metabolized to form DHP by rat liver microsomal enzymes and interacts with DNA to produce DHP-DNA adducts . Also, this compound N-oxide undergoes the biotransformation to the parent compound, this compound .
Physical And Chemical Properties Analysis
This compound has a molar mass of 155.197 g·mol−1 . Its melting point is 119 to 120 °C (246 to 248 °F; 392 to 393 K) .
Aplicaciones Científicas De Investigación
Presencia en los alcaloides de pirrolizidina
La retronecina es una base necina que se encuentra en los alcaloides de pirrolizidina . Los alcaloides de pirrolizidina son productos naturales y sus análogos estructurales cercanos que contienen el motivo de pirrolizidina . El campo de investigación de los alcaloides de pirrolizidina se originó cuando los síntomas de envenenamiento se asociaron con la ingestión por humanos y animales domésticos de ciertas plantas .
Papel en la toxicidad
Los detalles de cómo surge la toxicidad de los alcaloides de pirrolizidina, que contienen retronecina, siguen siendo un área de investigación activa . Los mecanismos moleculares involucrados en la toxicidad inducida por alcaloides de pirrolizidina se han refinado a través de la computación, para comprender el origen de las dehidropirrolizidinas tóxicas, y mediante experimentos, para determinar el destino in vivo de los iones iminio reactivos derivados de ellos .
Biosíntesis
La biosíntesis de la retronecina es un área significativa de investigación . Los avances recientes han llevado a la elucidación de las vías biosintéticas que conducen a las pirrolizidinas bacterianas del tipo ureta de vinilo . Este trabajo ha llevado a la identificación de nuevos miembros de esta clase y una predicción basada en relaciones genéticas de que se descubrirán muchas más pirrolizidinas al examinar más a fondo los perfiles de metabolitos de diversas especies bacterianas .
Presencia en alimentos y bebidas
La investigación ha confirmado la presencia y cuantificado los alcaloides de pirrolizidina tóxicos, que contienen retronecina, en alimentos, bebidas y formulaciones medicinales . Esto tiene implicaciones obvias para la salud humana .
Síntesis
La retronecina se ha sintetizado en forma racémica a partir del 2,3,5,6-tetrahidro-1H-pirrolizina-7-carboxilato de etilo en cinco pasos . Ha habido una reducción del enfoque en las síntesis enantioespecíficas a partir de materiales de piscina quiral, un aumento en los enfoques convergentes y nuevos métodos para la construcción estereoespecífica de enlaces C–C y C–N .
Hidrólisis y oxidación
La retronecina se ha sometido a una hidrólisis eficiente mediada por microondas para producir hidroxidanadal y su derivado O-acetil . La hidrogenación de la retronecina bajo diversas presiones de H2 en condiciones de flujo continuo dio mezclas de desoxirtronecina, retronecanol y otros compuestos .
Mecanismo De Acción
Target of Action
Retronecine is a pyrrolizidine alkaloid found in a variety of plants in the genera Senecio and Crotalaria, and the family Boraginaceae . It is the most common central core for other pyrrolizidine alkaloids . The main target organs for this compound metabolism and toxicity are the liver and lungs . Additionally, this compound is potentially genotoxic, carcinogenic, and exhibits developmental toxicity .
Mode of Action
This compound-type, heliotridine-type, and otonecine-type pyrrolizidine alkaloids containing a C1–C2 double bond in their necine bases are toxic . After the formation of this compound-type or heliotridine-type pyrrolizidine alkaloids, they undergo bioactivation catalyzed by hepatic cytochrome P450 enzymes to produce reactive dehydropyrrolizidine alkaloids, which exert toxicities .
Biochemical Pathways
The biosynthesis of this compound involves a series of enzymatic reactions. The C4-N-C4 compound is generated from two ornithine-derived precursor units . This was demonstrated by a degradation sequence whereby the distribution of label from 15-I4C]-, L5-3H]-, and [4-3H]ornithine within this compound was fully accounted for . The biosynthetic steps feature modifications to primary metabolism, iminium reactivity, and spontaneous reactions in the molecular and evolutionary origins of these pathways .
Pharmacokinetics
It is known that pyrrolizidine alkaloids, including this compound, are metabolized in the liver and lungs . The toxicity of this compound is dependent on its metabolic activation patterns, which may cause significant differences in the toxic potency of different pyrrolizidine alkaloids .
Result of Action
The result of this compound’s action is primarily toxic. The reactive dehydropyrrolizidine alkaloids formed during its metabolism interact with cellular macromolecules, leading to cytotoxicity and genotoxicity . These reactive metabolites can form adducts with DNA and proteins, leading to DNA damage and potential carcinogenic effects .
Action Environment
The action of this compound is influenced by various environmental factors. The presence of this compound in plants serves as a defense mechanism against herbivores . The toxicity of this compound can be influenced by factors such as the presence of other compounds in the plant, the specific plant species, and the conditions under which the plant is grown . Furthermore, the metabolism and toxicity of this compound can be influenced by the physiological state of the individual, including factors such as age, sex, and health status .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Retronecine plays a significant role in biochemical reactions, particularly in the formation of pyrrolic esters. These esters interact with glutathione or proteins to generate pyrrole–glutathione conjugates or pyrrole–protein adducts . The enzymes involved in these interactions include hepatic carboxylesterases, which mediate the hydrolysis of ester groups at C7 and C9 positions . These interactions are crucial for the metabolic activation and detoxification of this compound.
Cellular Effects
This compound exhibits cytotoxic and genotoxic effects on various cell types. It influences cell function by forming pyrrole–protein and pyrrole–DNA adducts, leading to cellular damage . These adducts disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism . This compound’s impact on hepatocytes is particularly notable, as it can cause hepatic veno-occlusive disease and liver cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reactive pyrrolic esters. These esters bind to biomolecules such as proteins and DNA, leading to enzyme inhibition and changes in gene expression . The binding interactions with glutathione and proteins result in the formation of pyrrole–glutathione conjugates and pyrrole–protein adducts, respectively . These molecular interactions are responsible for the cytotoxic and genotoxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade into toxic metabolites over time . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent cellular damage and impaired cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild cytotoxicity, while higher doses result in severe toxic effects, including liver damage and hepatic veno-occlusive disease . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by hepatic carboxylesterases . The hydrolysis of ester groups at C7 and C9 positions leads to the formation of necine bases and necic acids . These metabolites are further conjugated and excreted via urination . The metabolic activation of this compound also involves the formation of pyrrole–protein and pyrrole–DNA adducts, contributing to its cytotoxic and genotoxic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be hydrolyzed during transport by non-specific blood esterases, leading to the formation of non-toxic metabolites . The distribution of this compound and its metabolites is primarily in the liver and lungs, where they exert their toxic effects .
Subcellular Localization
This compound and its metabolites are localized in various subcellular compartments, including the cytoplasm and microsomes . The subcellular localization of this compound is influenced by its interactions with transporters and binding proteins . These interactions affect the activity and function of this compound within specific cellular compartments.
Propiedades
IUPAC Name |
(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJELVDQOXCHO-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC=C(C2C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC=C([C@@H]2[C@@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020156 | |
| Record name | Retronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
80 °C @ 0.01 mm Hg | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very sol in water, alc; sol in acetone; slightly sol in ether, In water, 8X10+5 mg/L @ 25 °C /Estimated/ | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.5X10-5 mm Hg @ 25 °C /Estimated/ | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
480-85-3 | |
| Record name | Retronecine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retronecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retronecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RETRONECINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5723M6II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
119-120 °C | |
| Record name | (+)-RETRONECINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there specific DNA adducts formed by retronecine metabolites?
A2: Yes, research has identified four specific DNA adducts formed in the liver of rats treated with this compound-type PAs. These include two pairs of epimers: 7-hydroxy-9-(deoxyguanosin-N(2)-yl)dehydrosupinidine (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N(6)-yl)dehydrosupinidine (DHP-dA-3 and DHP-dA-4). []
Q2: Does this compound N-oxide, a form found in plants, exhibit similar toxicity?
A3: this compound N-oxide is less toxic than this compound itself. Studies show that it undergoes biotransformation back to this compound in vivo. This suggests that its toxicity is likely mediated through its conversion to this compound and subsequent metabolic activation. []
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H13NO2, and its molecular weight is 155.19 g/mol. []
Q4: What spectroscopic techniques are useful for characterizing this compound?
A5: Several spectroscopic methods are valuable for studying this compound, including: * Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide detailed structural information, including stereochemistry and conformational analysis. [, , , , , ] * Mass Spectrometry (MS): MS is crucial for identifying this compound and its derivatives, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). [, , , , ] * Infrared Spectroscopy (IR): IR can confirm the presence of functional groups, such as hydroxyl and amine groups. []
Q5: How have computational methods aided in understanding this compound's properties?
A6: Computational chemistry has been instrumental in: * Conformational analysis: Molecular mechanics (MM) and quantum chemical calculations (ab initio, semi-empirical) have been used to determine the preferred conformations of this compound and related molecules, providing insights into their reactivity and interactions. [, ] * Mechanistic studies: Density Functional Theory (DFT) calculations have been employed to elucidate the fragmentation pathways of this compound in mass spectrometry, explaining the observed mass spectral patterns. [] * Toxicity prediction: Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of PAs, including this compound-type alkaloids, based on their structural features. []
Q6: How do structural modifications to pyrrolizidine alkaloids affect their toxicity?
A7: Structural features significantly influence PA toxicity: * Necine base structure: this compound-type PAs generally exhibit higher toxicity compared to otonecine-type PAs. [] * Esterification pattern: Open-ring diesters are more toxic than macrocyclic diesters, followed by monoesters. [] * Unsaturation: PAs with an unsaturated necine base are generally more toxic than those with a saturated base. [, , ] * N-oxide formation: N-oxides of PAs tend to be less toxic than their parent compounds. [, ]
Q7: Are there stability concerns with this compound or its derivatives in solution?
A8: Yes, research has shown that this compound-type PAs like riddelliine and seneciphylline can undergo solvent-induced ring opening in hydroxylic solvents like methanol and ethanol. This reaction forms new monoesters of this compound, which may have different toxicological properties. This highlights the need for careful storage and handling of PA solutions, especially for analytical and toxicological studies. []
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound-type PAs?
A9: * Absorption: Most PAs, except this compound, are predicted to be well-absorbed from the intestine. []* Distribution: Following absorption, PAs are distributed throughout the body, with the liver being the primary target organ. [, , ]* Metabolism: PAs undergo extensive metabolism in the liver, primarily by CYPs. This metabolism can lead to both detoxification and bioactivation, generating reactive metabolites responsible for their toxicity. [, , , , ]* Excretion: PAs and their metabolites are excreted through bile and urine. [, ]
Q9: What in vitro and in vivo models are used to study this compound-type PA toxicity?
A10: Various models have been used, including: * In vitro: * Hepatocyte primary cultures: These are used to assess DNA damage and repair following exposure to PAs, reflecting their genotoxic potential. [, ] * Liver microsomes: These are employed to investigate the metabolic activation of PAs and identify the specific CYPs involved. [, , , ] * In vivo: * Rodent models: Rats and mice are commonly used to study the toxicity, carcinogenicity, and mechanisms of action of PAs. [, , , , , ]
Q10: What are the main toxic effects of this compound-type PAs?
A11: this compound-type PAs primarily target the liver, causing: * Hepatotoxicity: This can manifest as acute liver damage, including necrosis and hemorrhage. [, , ] * Carcinogenicity: Chronic exposure to some this compound-type PAs is associated with an increased risk of liver cancer. [, , , ] * Genotoxicity: Metabolic activation of this compound-type PAs generates reactive metabolites that can damage DNA, potentially leading to mutations and cancer. [, , , ]
Q11: Are there biomarkers to assess exposure and effects of this compound-type PAs?
A12: Yes, several biomarkers are under investigation, including: * Pyrrole-protein adducts: These adducts, formed by the reaction of reactive PA metabolites with proteins, can be detected in blood and liver and serve as a marker of PA exposure and metabolic activation. [] * DHP-derived DNA adducts: The specific DNA adducts formed by this compound-type PAs, DHP-dG and DHP-dA, hold promise as biomarkers for assessing PA-induced genotoxicity and carcinogenicity. []
Q12: What are the common analytical techniques used to detect and quantify this compound and other PAs?
A13: Several analytical methods are employed, often in combination: * Chromatographic techniques: * Gas Chromatography-Mass Spectrometry (GC-MS): This is widely used for the separation, identification, and quantification of PAs, including this compound derivatives. [, ] * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), provides efficient separation and identification of PAs in complex matrices. [, , ] * Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of this compound and other PAs, offering potential for high-throughput screening. [, ]
Q13: Do this compound-type PAs affect drug-metabolizing enzymes?
A14: Yes, studies show that different CYPs play varying roles in the metabolic activation of different this compound-type PAs. For example, CYP3A4 and CYP3A5 appear to be the primary enzymes involved in the activation of otonecine-type PAs, while a broader range of CYPs can activate this compound-type PAs. This highlights the importance of considering the specific PA structure and the CYP profile of the organism when evaluating potential toxicity. []
Q14: What are some of the key milestones in this compound research?
A15:* Early studies: Initial research in the mid-20th century focused on isolating and characterizing this compound from various plant sources and investigating its acute toxicity in animal models. []* Biosynthetic pathway elucidation: Studies using radiolabeled precursors helped to unravel the intricate biosynthetic pathway of this compound in plants, revealing the involvement of putrescine, spermidine, and homospermidine. [, , , , ]* Metabolic activation and toxicity mechanisms: Research in the late 20th and early 21st centuries focused on understanding the metabolic activation of PAs by CYPs, identifying reactive metabolites, and elucidating their mechanisms of toxicity, including DNA adduct formation and protein alkylation. [, , , , , ]* Development of analytical methods: Advances in analytical techniques, particularly GC-MS, LC-MS, and immunoassays, have enabled more sensitive and specific detection and quantification of this compound and other PAs in various matrices. [, , , , , ]
Q15: How does this compound research bridge different scientific disciplines?
A16: this compound research exemplifies a multidisciplinary approach, integrating: * Organic chemistry: for the synthesis of this compound derivatives and PA analogues. [, , , ] * Biochemistry: to investigate the biosynthesis and metabolism of this compound and PAs. [, , , , , , ] * Toxicology: to understand the mechanisms of PA toxicity and evaluate their potential health risks. [, , , , , , , , ] * Analytical chemistry: to develop sensitive and specific methods for detecting and quantifying this compound and PAs in various matrices. [, , , , , ] * Computational chemistry: to study the conformational preferences, electronic properties, and reactivity of this compound and PAs. [, , ] This interdisciplinary approach has been crucial in advancing our understanding of this compound and its role in the toxicity of pyrrolizidine alkaloids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
